molecular formula C17H20N4O4 B2721337 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034229-79-1

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2721337
CAS No.: 2034229-79-1
M. Wt: 344.371
InChI Key: FAPTUYDDUHALOG-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a heterocyclic urea derivative characterized by two distinct structural motifs:

  • Tetrahydropyran (oxan-2-yl)methyl-substituted pyrazole: The oxane group introduces a sterically bulky, oxygen-containing substituent, likely influencing solubility and conformational flexibility .

The urea (–NH–CO–NH–) linker bridges these groups, enabling hydrogen-bonding interactions critical for biological target engagement.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-17(19-12-4-5-15-16(7-12)25-11-24-15)20-13-8-18-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,14H,1-3,6,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPTUYDDUHALOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic Analysis

From a retrosynthetic perspective, 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can be disconnected at the urea linkage to provide two primary building blocks:

  • 2H-1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline)
  • 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine or the corresponding isocyanate

The synthesis can therefore be approached through several convergent strategies, with key reactions focusing on the formation of these building blocks and their subsequent coupling.

General Synthetic Strategies

Three primary strategies emerge for the synthesis of the target compound:

  • Isocyanate approach : Formation of either 2H-1,3-benzodioxol-5-yl isocyanate or 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl isocyanate followed by reaction with the complementary amine component.

  • Carbonylating agent approach : Direct coupling of the two amine components using carbonylating reagents such as carbonyldiimidazole (CDI), triphosgene, or phosgene equivalents.

  • Activated carbamate approach : Formation of an activated carbamate intermediate followed by displacement with the second amine component.

Based on literature precedents for similar compounds, these strategies have demonstrated efficacy in constructing structurally related urea derivatives with high yields and purity.

Preparation of Key Intermediates

Synthesis of 2H-1,3-benzodioxol-5-amine

The 2H-1,3-benzodioxol-5-amine component can be prepared through several established routes:

Nitration-Reduction Sequence

This approach involves the nitration of 1,3-benzodioxole followed by reduction of the nitro group:

  • Nitration of 1,3-benzodioxole using nitric acid/sulfuric acid mixture at 0-5°C to yield 5-nitro-1,3-benzodioxole
  • Reduction of the nitro group using catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe or Zn in acidic conditions)

This method is particularly advantageous for large-scale synthesis due to the availability of starting materials and straightforward reaction conditions.

From Natural Sources

Alternative approaches utilize natural compounds containing the methylenedioxy moiety:

  • Oxidation of safrole to piperonal (3,4-methylenedioxybenzaldehyde)
  • Conversion of piperonal to the oxime
  • Reduction of the oxime to 2H-1,3-benzodioxol-5-amine using suitable reducing agents (LiAlH₄, NaBH₄, or catalytic hydrogenation)
Methylenation of Dihydroxyanilines

Another approach involves the direct methylenation of appropriately substituted aminophenols:

  • Protection of the amino group of 3,4-dihydroxyaniline
  • Methylenation using dibromomethane or dichloromethane with a base
  • Deprotection to yield 2H-1,3-benzodioxol-5-amine

The optimal synthetic route depends on the availability of starting materials, scale requirements, and laboratory capabilities.

Synthesis of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine

The preparation of the 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine component presents additional challenges, particularly in the regioselective functionalization of the pyrazole ring and the introduction of the oxanylmethyl group.

Pyrazole Ring Formation

Several approaches are available for the construction of the pyrazole core:

  • Condensation of hydrazine with 1,3-dicarbonyl compounds : This classic approach provides access to the pyrazole ring system through the reaction of hydrazine with β-ketoesters or β-diketones.

  • From 1H-pyrazole-4-carboxylic acid derivatives : Starting with commercially available 1H-pyrazole-4-carboxylic acid, conversion to the amine can be achieved via a Curtius rearrangement.

  • 1,3-Dipolar cycloaddition : Cycloaddition of diazo compounds with alkynes can provide substituted pyrazoles with appropriate functionalization patterns.

N-Alkylation with Oxan-2-ylmethyl Group

The introduction of the oxan-2-ylmethyl group at the N1 position of the pyrazole can be accomplished through:

  • Direct alkylation : Treatment of the pyrazole with a base (K₂CO₃, NaH) followed by reaction with oxan-2-ylmethyl bromide or chloride.

  • Mitsunobu reaction : Using oxan-2-ylmethanol under Mitsunobu conditions (DEAD/PPh₃).

  • Reductive amination : Condensation with oxan-2-carbaldehyde followed by reduction.

Research indicates that direct N-alkylation with the appropriate halide typically provides the highest yields for similar systems.

Functionalization at the 4-Position

Introduction of the amino group at the 4-position of the pyrazole can be achieved through:

  • Nitration-reduction sequence : Nitration at the 4-position followed by reduction.

  • Halogenation-amination : Bromination at the 4-position using NBS followed by copper-catalyzed amination or azidation-reduction sequence.

  • Formylation-based approaches : Vilsmeier-Haack formylation followed by oxidation and Curtius rearrangement.

Each of these approaches offers specific advantages depending on the overall synthetic route selected and the available starting materials.

Urea Formation Strategies

Isocyanate-Based Approaches

The reaction of an isocyanate with an amine represents one of the most direct and efficient methods for urea formation. Based on similar compounds described in the literature, this approach can be implemented in two ways:

2H-1,3-benzodioxol-5-yl Isocyanate Route

In this approach, 2H-1,3-benzodioxol-5-amine is converted to the corresponding isocyanate using phosgene derivatives:

  • Reaction of 2H-1,3-benzodioxol-5-amine with triphosgene in toluene at 0°C to room temperature
  • Addition of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine to the isocyanate solution
  • Stirring at room temperature for 6-12 hours to complete the reaction

This method typically provides high yields (75-85%) but requires careful handling of toxic reagents.

1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl Isocyanate Route

Alternatively, the pyrazole component can be converted to the isocyanate:

  • Treatment of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine with bis(trichloromethyl)carbonate (BTC) in dichloromethane
  • Addition of 2H-1,3-benzodioxol-5-amine to the isocyanate solution
  • Stirring at room temperature until completion

Studies on similar systems indicate that aromatic isocyanates can be prepared efficiently using bis(trichloromethyl)carbonate in the presence of an inert solvent.

Carbonylating Agent Approaches

Direct coupling of the two amine components can be achieved using various carbonylating agents:

Carbonyldiimidazole (CDI) Method

This approach utilizes CDI as a safer alternative to phosgene:

  • Reaction of 2H-1,3-benzodioxol-5-amine with CDI in THF at room temperature
  • Addition of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
  • Stirring at room temperature overnight

This method typically provides moderate to good yields (60-75%) and is preferred for laboratory-scale synthesis due to safety considerations.

Triphosgene Method

Triphosgene can be used for the direct coupling of the two amines:

  • Addition of triphosgene to a solution of both amines in the presence of a base (typically triethylamine)
  • Careful temperature control to manage the exothermic reaction
  • Stirring at room temperature until completion

While effective, this method requires careful handling due to the toxicity of triphosgene.

Activated Carbamate Approach

This method involves the formation of an activated carbamate intermediate:

  • Reaction of 2H-1,3-benzodioxol-5-amine with 4-nitrophenyl chloroformate in acetonitrile in the presence of pyridine
  • Isolation or in situ reaction of the carbamate with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
  • Purification to obtain the final urea compound

This approach is particularly useful when isocyanate formation is problematic or when a more controlled reaction is desired.

Optimized Synthesis Protocols

Based on the evaluation of various methodologies, three optimized protocols are presented for the synthesis of this compound:

Protocol 1: Isocyanate Method

This protocol utilizes the isocyanate approach, which typically provides high yields with relatively few steps:

Step 1: Preparation of 2H-1,3-benzodioxol-5-yl isocyanate

  • Add triphosgene (0.4 equiv) to a solution of 2H-1,3-benzodioxol-5-amine (1 equiv) in dry toluene at 0°C
  • Warm to room temperature and stir for 3 hours
  • Use the resulting solution directly in the next step

Step 2: Urea formation

  • Add 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1 equiv) to the isocyanate solution
  • Stir at room temperature for 6-12 hours
  • Monitor by TLC or HPLC
  • Concentrate and purify by recrystallization or column chromatography

Expected yield: 75-85%

Protocol 2: Carbonyldiimidazole Method

This protocol offers a safer alternative to phosgene derivatives:

Step 1: Activation with CDI

  • Add carbonyldiimidazole (1.1 equiv) to a solution of 2H-1,3-benzodioxol-5-amine (1 equiv) in THF
  • Stir at room temperature for 1-2 hours

Step 2: Urea formation

  • Add 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1 equiv) to the activation mixture
  • Stir at room temperature overnight
  • Concentrate and purify by recrystallization or column chromatography

Expected yield: 60-75%

Protocol 3: Activated Carbamate Method

This protocol follows the approach described in the research literature:

Step 1: Preparation of activated carbamate

  • Add pyridine (1.5 equiv) to a solution of 2H-1,3-benzodioxol-5-amine (1 equiv) in acetonitrile
  • Cool to 0°C and add 4-nitrophenyl chloroformate (1.1 equiv) dropwise
  • Warm to room temperature and stir for 2-3 hours

Step 2: Urea formation

  • Add 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.2 equiv) to the carbamate solution
  • Stir at room temperature for 6-12 hours
  • Concentrate and purify by recrystallization or column chromatography

Expected yield: 65-80%

Characterization and Analysis

Spectroscopic Characterization

Complete characterization of the target compound should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) should show characteristic signals including:

  • Benzodioxole CH₂ signal (approximately 5.9-6.0 ppm)
  • Aromatic protons of the benzodioxole ring (6.7-7.0 ppm)
  • Pyrazole C-H signal (approximately 7.8-8.0 ppm)
  • Urea N-H signals (approximately 8.5-9.0 ppm)
  • Oxane ring protons (1.5-4.0 ppm)

¹³C NMR (100 MHz, DMSO-d₆) should show signals for:

  • Benzodioxole CH₂ carbon (approximately 100-101 ppm)
  • Urea carbonyl carbon (approximately 152-155 ppm)
  • Aromatic and pyrazole carbon signals (110-150 ppm)
  • Oxane ring carbons (20-80 ppm)
Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula C₁₆H₁₈N₄O₃ with an expected [M+H]⁺ peak corresponding to the exact mass calculation.

Infrared Spectroscopy

IR spectroscopy should show characteristic bands for:

  • N-H stretching (3300-3400 cm⁻¹)
  • C=O stretching (approximately 1640-1670 cm⁻¹)
  • C-O stretching of the benzodioxole and oxane groups (1000-1300 cm⁻¹)

Chromatographic Analysis

Purity assessment and analytical characterization can be achieved through:

  • HPLC analysis : Using appropriate columns (C18) and mobile phase systems (typically acetonitrile/water gradients with appropriate buffers)
  • TLC analysis : Using suitable solvent systems (e.g., dichloromethane/methanol mixtures)
  • Preparative chromatography : For larger-scale purification

Physical Properties

The target compound is expected to be a white to off-white solid with:

  • Melting point: Approximately 180-200°C (based on similar compounds)
  • Solubility: Limited solubility in water, soluble in DMSO, DMF, and partially soluble in alcohols and chlorinated solvents

Comparative Analysis of Synthetic Routes

Efficiency Analysis

Table 1 presents a comparative analysis of the proposed synthetic routes:

Synthetic Route Estimated Overall Yield (%) Number of Steps Reaction Time (h) Technical Complexity
Isocyanate Method 75-85 2-3 10-15 Moderate
CDI Method 60-75 2 16-24 Low
Activated Carbamate 65-80 3 12-18 Moderate

The isocyanate method typically provides the highest yields but requires handling of toxic reagents. The CDI method offers a good balance between yield and safety considerations, while the activated carbamate approach provides more controlled reaction conditions.

Reagent and Material Analysis

Table 2 presents an analysis of the reagents and materials required for each method:

Method Key Reagents Safety Considerations Cost Factors
Isocyanate Triphosgene, Toluene High toxicity, requires controlled conditions Moderate cost, specialized handling
CDI Carbonyldiimidazole, THF Lower toxicity, standard precautions Higher reagent cost, simpler handling
Activated Carbamate 4-nitrophenyl chloroformate, Pyridine, Acetonitrile Moderate toxicity, standard precautions Moderate cost, additional purification steps

The CDI method provides significant safety advantages despite higher reagent costs, making it preferable for laboratory-scale synthesis, especially in academic or non-specialized industrial settings.

Scalability Analysis

Table 3 presents considerations for scaling the different synthetic routes:

Method Laboratory Scale (g) Pilot Scale (kg) Scale-limiting Factors
Isocyanate 1-100 Challenging Safety concerns, specialized equipment needed
CDI 1-200 0.1-5 Cost of CDI, exotherm management
Activated Carbamate 1-500 0.1-10 Multiple purification steps, material handling

For larger-scale production, the activated carbamate method offers advantages in terms of process control and safety, despite the additional steps involved.

Purification Strategies

Recrystallization Methods

The target compound can be purified through recrystallization using:

  • Ethanol or ethanol/water mixtures : The compound is dissolved in hot ethanol, filtered while hot, and allowed to cool slowly
  • Ethyl acetate/hexane system : Dissolution in minimal ethyl acetate followed by addition of hexane to induce crystallization
  • DMF/water system : For challenging cases, dissolution in minimal DMF followed by water addition

Chromatographic Purification

Column chromatography can be employed using:

  • Silica gel chromatography : Using gradient elution with dichloromethane/methanol mixtures (typically starting with 98:2 and increasing polarity)
  • Automated flash chromatography : For larger-scale purification with similar solvent systems
  • Preparative HPLC : For highest purity requirements, using C18 columns with acetonitrile/water gradients

Purification of Intermediates

Efficient purification of key intermediates improves the overall process:

  • 2H-1,3-benzodioxol-5-amine : Purification by vacuum distillation or recrystallization as the hydrochloride salt
  • 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine : Purification by column chromatography or conversion to a salt form
  • Activated intermediates : In situ use without isolation is often preferable to minimize degradation

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of 1,3-benzodioxole and tetrahydropyran-methylpyrazole groups. Below is a comparative analysis with structurally related urea derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties / Applications References
Target Compound 1,3-Benzodioxol-5-yl; Oxan-2-yl-methylpyrazole ~371.4 (estimated) High lipophilicity (predicted); potential CNS activity
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl; Phenyl; Methylpyrazole 286.34 Lower steric bulk; limited solubility
1-(3-Nitrophenyl)-3-(pyridinyl)urea (15a) 3-Nitrophenyl; Pyridine ~340.3 (estimated) Electron-withdrawing nitro group; antimicrobial activity
GPR139 Antagonist (Patent Compound) Phenyl; Imidazole ~350–400 (estimated) CNS-targeted antagonism; high binding affinity

Key Observations

Substituent Effects on Solubility and Bioavailability :

  • The oxane-methyl group in the target compound likely enhances solubility in polar solvents compared to purely hydrophobic substituents (e.g., phenyl in 9a) . However, its larger size may reduce membrane permeability relative to smaller groups like ethyl.
  • The 1,3-benzodioxole moiety, seen in compounds like 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine, is associated with improved metabolic stability due to reduced oxidative degradation .

Electronic and Steric Influences: The electron-donating benzodioxole group contrasts with the electron-withdrawing nitro substituent in 15a, which may alter binding interactions in biological targets (e.g., enzymes or receptors) .

Pharmacological Potential: Urea derivatives with pyrazole cores (e.g., 9a, 15a) are frequently explored for antimicrobial and CNS activities . The target compound’s benzodioxole group may confer antioxidant properties, as seen in related benzodioxole-containing amines . Patent compounds with imidazole substituents () demonstrate the importance of nitrogen-rich heterocycles in receptor binding, suggesting the target compound’s pyrazole-urea scaffold could be optimized for similar applications .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

This structure includes a benzodioxole moiety and a pyrazole derivative, which are known to interact with various biological targets.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole, including compounds similar to our target compound, exhibit significant antidiabetic activity. For instance, research on benzodioxol carboxamide derivatives demonstrated potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. Compounds from this class showed IC50 values ranging from 0.68 to 0.85 µM against α-amylase, suggesting promising therapeutic potential for managing diabetes .

Anticancer Efficacy

The anticancer properties of pyrazole derivatives have been well-documented. A review highlighted the broad spectrum of biological activities exhibited by pyrazole compounds, including their efficacy against various cancer cell lines. For example, some derivatives demonstrated significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors. Preliminary studies suggest that the unique structural features of this compound allow it to modulate the activity of key molecular targets involved in metabolic pathways.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
α-Amylase Inhibitionα-Amylase0.68 - 0.85
CytotoxicityCancer Cell Lines26 - 65
General ActivityVariousVaries

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activity
Benzodioxole Derivative IContains benzodioxole and amide groupsPotent α-amylase inhibitor
Pyrazole Derivative IISubstituted pyrazole with phenolic groupAnticancer activity across multiple lines
This compoundUnique combination of benzodioxole and pyrazolePotential antidiabetic and anticancer effects

Case Study 1: Antidiabetic Efficacy in Vivo

In a study involving streptozotocin-induced diabetic mice, a related benzodioxole compound demonstrated significant reductions in blood glucose levels after multiple doses. The compound's ability to lower glucose levels from 252.2 mg/dL to 173.8 mg/dL highlights its potential as an effective antidiabetic agent .

Case Study 2: Cytotoxicity Assessment

A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. One derivative exhibited IC50 values ranging from 26 to 65 µM against four different cancer types while showing negligible effects on normal cell lines. This suggests that the structural modifications in these compounds can lead to selective targeting of cancer cells .

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